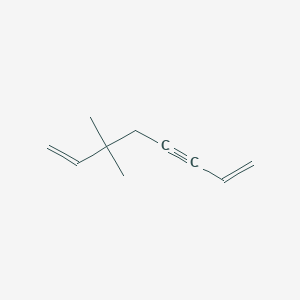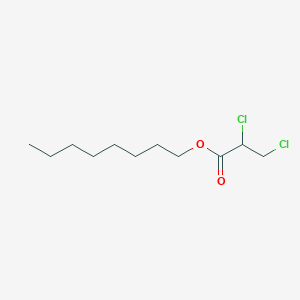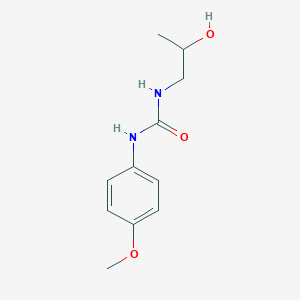![molecular formula C15H16N4O B14388517 4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 88427-74-1](/img/structure/B14388517.png)
4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features both imidazole and pyridazinone moieties The imidazole ring is known for its presence in many biologically active molecules, while the pyridazinone ring is often found in compounds with various pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate imidazole derivative with a pyridazinone precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper chloride (CuCl) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridazinone moiety can interact with various receptors, modulating their signaling pathways. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can be compared with other similar compounds, such as:
1H-Imidazole-4-acetaldehyde: This compound also contains an imidazole ring but lacks the pyridazinone moiety, resulting in different biological activities.
2-Ethyl-4-methyl-1H-imidazole: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles: These compounds contain both imidazole and oxadiazole rings, offering unique properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of imidazole and pyridazinone moieties, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88427-74-1 |
|---|---|
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
5-ethyl-3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H16N4O/c1-2-11-9-14(17-18-15(11)20)12-3-5-13(6-4-12)19-8-7-16-10-19/h3-8,10-11H,2,9H2,1H3,(H,18,20) |
InChI-Schlüssel |
XBWPDHGUUIQCPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=NNC1=O)C2=CC=C(C=C2)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



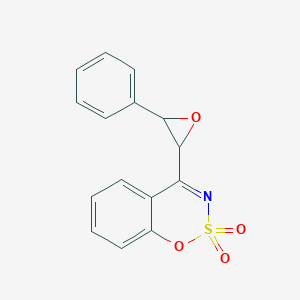
![N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine](/img/structure/B14388457.png)
![3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14388464.png)
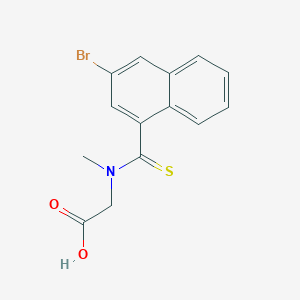

![N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14388480.png)


![1-Chloro-4-iodobicyclo[2.2.2]octane](/img/structure/B14388488.png)

